(R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-amino-3-fluorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTYOJOFUNTOSC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate, a compound with the chemical formula C15H22FN3O2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 295.35 g/mol
- CAS Number : 1233860-02-0
- Chemical Structure : The compound features a pyrrolidine ring substituted with an amino and fluorophenyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially impacting processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds structurally similar to (R)-tert-butyl carbamates exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways .
Case Studies
- Antitumor Efficacy : A study evaluating the effects of related compounds on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
- Neuroprotection : In a model of neurodegeneration, (R)-tert-butyl carbamates were shown to reduce neuronal loss and improve functional outcomes. The protective effect was linked to the inhibition of pro-apoptotic factors and enhancement of neurotrophic signaling pathways .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Fluorine Substitution : The presence of fluorine in the aromatic ring has been associated with increased potency against certain targets, likely due to enhanced lipophilicity and binding affinity.
- Pyrrolidine Ring : Modifications on the pyrrolidine structure can influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Toxicological Profile
While detailed toxicological data specific to this compound is limited, general safety assessments indicate low acute toxicity. However, comprehensive studies are necessary to fully elucidate its safety profile in vivo .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to four closely related analogs (Table 1), highlighting variations in substituents and stereochemistry.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Aromatic Substituents: The target compound’s 2-amino-3-fluorophenyl group distinguishes it from simpler analogs like (R)-tert-Butyl pyrrolidin-3-ylcarbamate, which lacks aromatic substituents.
Functional Group Interconversion : The nitro analog (CAS 1233860-14-4) serves as a synthetic precursor; reduction of its nitro group to an amine would yield the target compound. This highlights the importance of functional group manipulation in synthetic routes .
The (R)-configuration ensures chiral specificity, which is absent in non-stereospecific analogs like tert-Butyl (3-methylpyrrolidin-3-yl)carbamate .
Commercial and Research Status
This may reflect challenges in synthesis (e.g., low yields, hazardous reagents) or reduced demand. By contrast, pyridine-based carbamates () remain commercially available, underscoring the niche status of pyrrolidine derivatives .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule features a pyrrolidine core with two critical substituents: a tert-butyl carbamate at the 3-position (R-configuration) and a 2-amino-3-fluorophenyl group at the nitrogen. Retrosynthetically, the compound may be dissected into:
- Pyrrolidine backbone : Constructed via cyclization or derived from chiral pools.
- tert-Butyl carbamate : Introduced via Boc-protection of a secondary amine.
- 2-Amino-3-fluorophenyl group : Installed via cross-coupling or nucleophilic aromatic substitution.
Stereoselective Synthesis of the Pyrrolidine Core
Chiral Pool Utilization
The (R)-configured pyrrolidine may be sourced from commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (compound 1 in). Conversion of the 3-hydroxyl group to a mesylate (methanesulfonyl chloride, base) enables nucleophilic displacement. However, for N-aryl substitution, the pyrrolidine nitrogen must first be functionalized.
Palladium-Catalyzed Coupling for N-Arylation
A Buchwald-Hartwig amination couples the pyrrolidine nitrogen with 2-nitro-3-fluorobromobenzene, followed by nitro reduction to the amine.
- Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C.
- Yield : 70–85% for aryl coupling; >90% for nitro reduction (H₂, Pd/C).
Table 1: Key Reaction Parameters for N-Arylation
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Aryl Halide | 2-Nitro-3-fluorobromobenzene |
Carbamate Protection and Functionalization
Boc-Protection Strategy
The tert-butyl carbamate is introduced early to prevent side reactions during subsequent steps. Starting from (R)-3-aminopyrrolidine, Boc-anhydride in THF with DMAP yields tert-butyl (R)-pyrrolidin-3-ylcarbamate.
Directed C-H Functionalization
Carbamates act as directing groups for regioselective C-H activation. While critiques earlier claims of Pd-mediated C-H bromination, the methodology highlights the carbamate’s role in orienting electrophilic attacks. For the target compound, this principle could guide functionalization of adjacent positions if required.
Integrated Synthetic Routes
Route 1: Sequential N-Arylation and Carbamate Installation
- N-Arylation : (R)-pyrrolidine reacts with 2-nitro-3-fluorobromobenzene via Buchwald-Hartwig.
- Nitro Reduction : Catalytic hydrogenation yields 2-amino-3-fluorophenyl-pyrrolidine.
- Boc-Protection : Treat with Boc-anhydride to install the carbamate.
- Overall Yield : 58–62%.
Route 2: Carbamate-Directed Cyclization
- Amino Alcohol Precursor : (R)-3-amino-1-(2-nitro-3-fluorophenyl)pyrrolidin-3-ol synthesized via reductive amination.
- Cyclization : Mitsunobu reaction (DIAD, PPh₃) forms the pyrrolidine ring.
- Boc-Protection : Standard conditions.
- Challenge : Moderate diastereoselectivity (3:1 dr).
Stereochemical Integrity and Resolution
The (R)-configuration at C3 is preserved using chiral starting materials or asymmetric catalysis. Enzymatic resolution (e.g., lipase-mediated acetylation) of racemic intermediates offers an alternative, albeit with lower efficiency (40–50% ee).
Challenges and Optimizations
- N-Arylation Side Reactions : Competing diarylation minimized by using bulky ligands (tBuXPhos).
- Nitro Group Reduction : Selective hydrogenation avoids over-reduction; Zn/HCl offers cheaper alternatives.
- Carbamate Stability : Boc-group remains intact under Pd catalysis but is cleaved by TFA, necessitating late-stage installation.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Route | Steps | Overall Yield | Stereopurity | Key Advantage |
|---|---|---|---|---|
| 1 | 3 | 58–62% | >99% ee | High scalability |
| 2 | 4 | 35–40% | 85% ee | Avoids palladium catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
